

Physical and chemical properties of Aspinonene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aspinonene**
Cat. No.: **B15546846**

[Get Quote](#)

Aspinonene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite isolated from species of the *Aspergillus* genus, notably *Aspergillus ochraceus* and *Aspergillus ostianus*.^{[1][2]} As a polyketide, its unique and complex stereochemistry has drawn interest within the scientific community. This technical guide provides a detailed overview of the known physical and chemical properties of **Aspinonene**, alongside experimental protocols for its isolation and purification. Furthermore, this document outlines the proposed biosynthetic pathway and hypothetical signaling pathways, offering a foundational resource for further research and development. While extensive biological activity data for **Aspinonene** is limited, this guide also touches upon the known activities of structurally related compounds to highlight its therapeutic potential.^[2]

Chemical and Physical Properties

Aspinonene is characterized as a colorless oil that is soluble in methanol and chloroform.^[2] While experimentally determined data for properties such as melting point, boiling point, and specific optical rotation are not readily available in the public domain, a collection of its known and computed properties are summarized below.

Identity and Structure

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₄	[1]
Molecular Weight	188.22 g/mol	[1]
IUPAC Name	(2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol	[1]
CAS Number	157676-96-5	[1]
Synonyms	Aspinonene, (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, CHEMBL249460	[1] [3]

Computed Physicochemical Properties

The following properties have been computationally predicted and are provided by PubChem.

Property	Value
XLogP3	-1.1
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Exact Mass	188.10485899 g/mol
Monoisotopic Mass	188.10485899 g/mol
Topological Polar Surface Area	72.8 Å ²
Heavy Atom Count	13
Complexity	204

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **Aspinonene**. While the primary literature (J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666) should be consulted for precise assignments, illustrative ¹H and ¹³C NMR data are presented below.

Table 1: Illustrative ¹H NMR Data of **Aspinonene** (500 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a	3.65	dd	11.5, 5.0
H-1b	3.55	dd	11.5, 6.0
H-3	5.80	m	
H-4	5.65	m	
H-5	4.20	m	
H-6	1.25	d	6.5
H-7	2.95	dq	5.5, 2.5
H-8	3.05	d	2.5
8-CH ₃	1.30	d	5.5

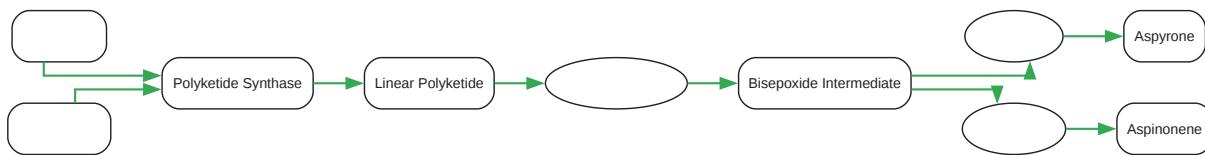
Table 2: Illustrative ¹³C NMR Data of **Aspinonene** (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
C-1	65.5
C-2	75.0
C-3	130.0
C-4	132.5
C-5	68.0
C-6	23.0
C-7	58.0
C-8	60.0
8-CH ₃	17.0

Experimental Protocols

Isolation and Purification of Aspinonene from *Aspergillus ochraceus*

The following protocol outlines a general methodology for the laboratory-scale production, extraction, and purification of **Aspinonene**.

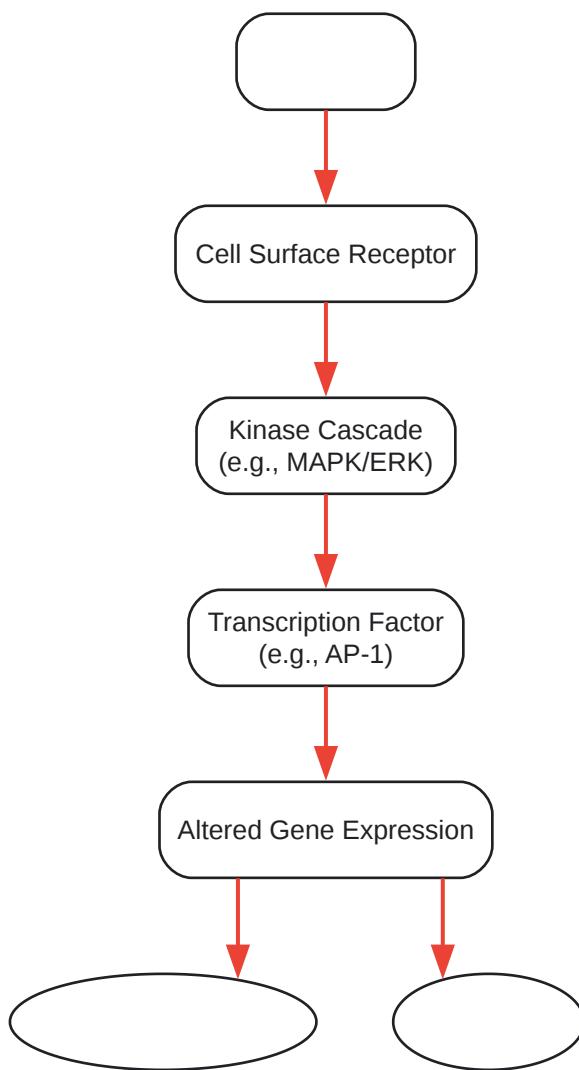

- **Inoculum Preparation:** Cultivate *Aspergillus ochraceus* on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days. Prepare a spore suspension or use a mycelial plug to inoculate a seed culture in a liquid medium (e.g., Potato Dextrose Broth). Incubate the seed culture at 25-28°C with shaking for 2-3 days.
- **Production Culture:** Inoculate a larger volume of production medium (e.g., a yeast extract-sucrose broth) with the seed culture. Incubate the production culture for 7-14 days at 25-28°C with agitation.
- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture filtrate multiple times with an equal volume of a suitable organic solvent, such as ethyl acetate.

- Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.
- Initial Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components based on polarity.
- Size-Exclusion Chromatography: Further purify the **Aspinonene**-containing fractions using size-exclusion chromatography (e.g., Sephadex LH-20) with a solvent such as methanol.
- High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC with a suitable column and mobile phase to obtain highly pure **Aspinonene**.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of Aspinonene

The biosynthesis of **Aspinonene** is closely linked to that of another fungal metabolite, Aspyrone.[2] It is proposed to be a pentaketide, originating from one acetyl-CoA and four malonyl-CoA units.[2] A key step in its formation is believed to be a rearrangement of the polyketide chain.[2] The pathway involves a hypothetical bisepoxide intermediate, which can then be either oxidized to form Aspyrone or reduced to yield **Aspinonene**.[2] The concentration of dissolved oxygen during fermentation can influence the ratio of these two products.[2]

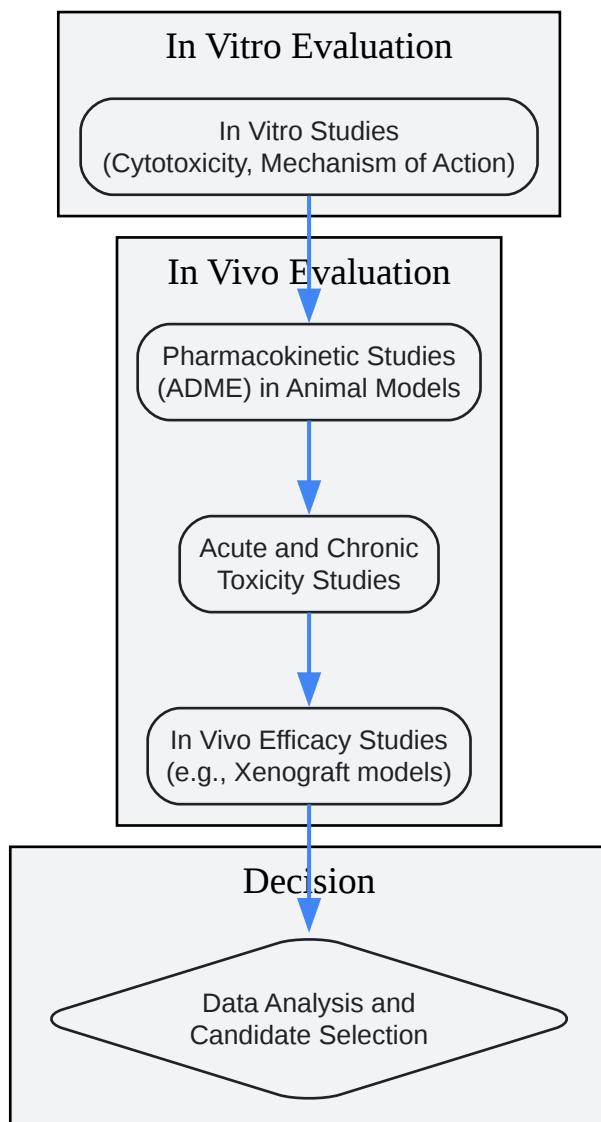


[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of **Aspinonene** and Aspyrone.

Hypothetical Signaling Pathway for Cytotoxic Effects

While the specific mechanism of action for **Aspinonene** has not been elucidated, many fungal natural products exert their anticancer effects by modulating key signaling pathways. A hypothetical pathway illustrating how **Aspinonene** might induce cytotoxic effects is presented below. This pathway suggests that **Aspinonene** could interact with a cell surface receptor, initiating a kinase cascade that ultimately leads to cell cycle arrest and apoptosis.^[3]


[Click to download full resolution via product page](#)

A hypothetical signaling pathway for **Aspinonene**'s cytotoxic effects.

Proposed Preclinical Research Workflow

The lack of *in vivo* efficacy data for **Aspinonene** represents a significant gap in understanding its therapeutic potential.^[3] A structured preclinical research plan is essential to move forward.

The following workflow outlines a potential path for investigating the in vivo efficacy of **Aspinonene**.^[3]

[Click to download full resolution via product page](#)

A proposed preclinical workflow for evaluating **Aspinonene**.

Conclusion

Aspinonene remains a molecule of interest with considerable untapped potential. This guide consolidates the currently available information on its physical and chemical properties, providing a valuable resource for the scientific community. The detailed experimental protocols

for its isolation and purification offer a starting point for researchers aiming to work with this compound. While the biological activity of **Aspinonene** itself is an area requiring significant further investigation, the provided hypothetical pathways and preclinical workflow can guide future research efforts to unlock its therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aspinonene | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Aspinonene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546846#physical-and-chemical-properties-of-aspinonene\]](https://www.benchchem.com/product/b15546846#physical-and-chemical-properties-of-aspinonene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com